3-Ethoxy-7-oxaspiro[3.5]nonan-1-ol
Description
Overview of Spirocyclic Systems in Modern Organic Chemistry
Spirocyclic compounds are a fascinating class of molecules characterized by a unique structural feature: at least two rings are connected by a single, shared atom, known as the spiro atom. wikipedia.org This arrangement distinguishes them from fused ring systems, which share two or more atoms. The inherent three-dimensionality of spirocycles has garnered significant attention in medicinal chemistry and materials science. bldpharm.com Unlike flat, aromatic compounds, spirocyclic scaffolds provide a rigid and well-defined orientation of functional groups in three-dimensional space. This structural rigidity can enhance binding affinity and selectivity to biological targets by reducing the entropic penalty upon binding. researchgate.net Consequently, the incorporation of spirocyclic motifs is an increasingly utilized strategy in drug discovery to explore new chemical space and improve the physicochemical properties of drug candidates. bldpharm.comacs.orgrsc.org The complexity and novelty of these structures often lead to improved intellectual property (IP) positions. rsc.org
Fundamental Principles of Spirocyclization and Ring Fusion
The synthesis of spirocycles, or spirocyclization, involves a variety of strategic chemical reactions designed to create the pivotal quaternary spiro-carbon center. baranlab.org Fundamental methods include the dialkylation of a carbon atom that is activated by adjacent electron-withdrawing groups, using dihalides as the alkylating agents. wikipedia.org Rearrangement reactions, such as the pinacol (B44631) rearrangement, also provide a classic route to spirocyclic frameworks. wikipedia.org
Modern synthetic organic chemistry has expanded this toolbox considerably. rsc.org Methodologies now include:
Intramolecular Cyclizations: Precursors with appropriately positioned reactive groups can be induced to form the second ring onto an existing cyclic structure.
Cycloaddition Reactions: Reactions like the Diels-Alder or 1,3-dipolar cycloadditions can generate complex spirocyclic systems in a highly controlled manner. mdpi.com
Cascade Reactions: Multi-step sequences where the formation of one bond sets up the geometry for the next cyclization are particularly efficient for building intricate spiro-architectures. bohrium.com
Metal-Catalyzed Reactions: Transition metals are often employed to catalyze C-H activation or other coupling reactions that lead to spirocycle formation. researchgate.net
The choice of strategy depends on the target molecule's ring sizes, desired stereochemistry, and functional group tolerance. The mechanism often involves the formation of carbocation intermediates or radical species that drive the ring-closing process. researchgate.netnih.gov
Significance of Heteroatom-Containing Spirocyclic Scaffolds
When one or more carbon atoms in the rings of a spirocycle are replaced by a heteroatom (such as oxygen, nitrogen, or sulfur), the resulting heterocyclic spiro-compound gains additional layers of chemical and biological significance. baranlab.orgmdpi.com The inclusion of heteroatoms imparts several key advantages:
Modulation of Physicochemical Properties: Heteroatoms can introduce hydrogen bonding capabilities, alter polarity, and improve aqueous solubility, which are critical parameters for drug candidates. rsc.orgrsc.org
Enhanced Biological Activity: The heteroatoms can act as key binding points, interacting with biological targets like enzymes and receptors through hydrogen bonds or other non-covalent interactions. researchgate.net
Synthetic Handles: Heteroatoms provide reactive sites for further chemical modification, allowing for the diversification of a core spirocyclic scaffold to create libraries of related compounds for screening. rsc.org
These attributes have led to many heteroatom-containing spirocycles being classified as "privileged scaffolds" in medicinal chemistry—core structures that can bind to multiple biological targets with high affinity. mdpi.com Examples include spiro-oxindoles and 2-oxa-6-azaspiro[3.3]heptane, which are valued as bioisosteres for common motifs like piperidine. rsc.orgrsc.org
Contextualizing the 7-Oxaspiro[3.5]nonane Ring System in Chemical Research
The 7-oxaspiro[3.5]nonane ring system features a cyclobutane (B1203170) ring and a tetrahydropyran (B127337) ring joined at a single spiro-carbon. The nomenclature "[3.5]" indicates that there are three carbon atoms in the smaller ring and five carbon atoms in the larger ring, excluding the shared spiro atom. ucalgary.ca The "7-oxa" prefix specifies that the oxygen atom is at the 7-position of the numbered scaffold.
This particular scaffold is an exemplar of a heteroatom-containing spirocycle. Its significance in chemical research stems from its rigid three-dimensional structure, which combines the features of an oxetane (B1205548) (in spirit, though here it is a tetrahydropyran) and a cyclobutane ring. Such frameworks are of high interest in medicinal chemistry's push to "escape flatland," moving away from traditional two-dimensional aromatic structures. The defined spatial arrangement of substituents on the 7-oxaspiro[3.5]nonane core can lead to improved target selectivity. bldpharm.com Its nitrogen-containing analog, the 7-azaspiro[3.5]nonane scaffold, has been successfully utilized in the development of GPR119 agonists for potential diabetes treatment, highlighting the therapeutic potential of this spirocyclic framework. nih.gov
Research Landscape and Scholarly Interest in 3-Ethoxy-7-oxaspiro[3.5]nonan-1-ol
Direct scholarly publications focusing specifically on This compound are limited. However, its chemical structure suggests it is a valuable intermediate or building block in synthetic and medicinal chemistry. The compound is commercially available from specialty chemical suppliers, indicating its utility in research and development. bldpharm.combiosynth.com
The structural data for this compound is available in chemical databases.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C10H18O3 |
| Molecular Weight | 186.25 g/mol |
| InChI Key | CHKDSMZFHOZVDI-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1CC(C12CCOCC2)O |
| Predicted XlogP | 0.5 |
Data sourced from PubChemLite. uni.lu
The research interest in this molecule can be inferred from studies on closely related compounds. For instance, the analog 3-ethoxy-7-oxaspiro[3.5]non-2-en-1-one is used as a building block in the synthesis of more complex molecules, including potential VLA-4 antagonists. The ethoxy group in such structures enhances electron density and influences reactivity, while its hydrolysis can yield dione (B5365651) derivatives, demonstrating its utility as a reactive handle or a masked functional group. Given this context, This compound likely serves as a versatile precursor, offering multiple functionalization points (the hydroxyl and ethoxy groups) on a rigid, three-dimensional spirocyclic scaffold for the construction of novel chemical entities.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-ethoxy-7-oxaspiro[3.5]nonan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-2-13-9-7-8(11)10(9)3-5-12-6-4-10/h8-9,11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKDSMZFHOZVDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C12CCOCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Spirocyclic Formation Reactions Relevant to 3 Ethoxy 7 Oxaspiro 3.5 Nonan 1 Ol
Elucidation of Reaction Pathways for Oxaspiro[3.5]nonane Synthesis
The formation of the oxaspiro[3.5]nonane skeleton and related spiroethers can be achieved through several strategic reaction pathways. The choice of pathway is often dictated by the available starting materials and the desired substitution pattern on the final spirocycle.
One of the most direct methods for constructing the oxetane (B1205548) ring within a spirocyclic system is the Paternò-Büchi reaction , a [2+2] photocycloaddition between a carbonyl compound and an alkene. magtech.com.cnrsc.org For instance, the reaction of cyclic ketones with maleic acid derivatives can produce functionalized spirocyclic oxetanes. rsc.orgresearchgate.net The mechanism involves the photoexcitation of the ketone to a triplet state, which then adds to the alkene to form a diradical intermediate. Subsequent intersystem crossing and ring closure yield the oxetane ring. rsc.org A key challenge in these reactions is the suppression of competing alkene dimerization, which can sometimes be achieved through the use of specific solvents like p-xylene. rsc.org
Intramolecular cyclization represents another major pathway. This can involve an intramolecular Williamson etherification, where a C-O bond is formed to close the ring. magtech.com.cn For example, a suitably functionalized cyclohexane (B81311) precursor bearing a hydroxyl group and a leaving group at the appropriate positions can undergo base-promoted cyclization to form the 7-oxaspiro[3.5]nonane core. Another approach involves the intramolecular SN2 reaction of an alcohol with a vinyl sulfonium (B1226848) salt, which can be generated via photoredox catalysis from inactivated sp3 alcohols. nih.gov
Radical-mediated pathways also provide access to spirocyclic ethers. These reactions often involve the generation of a radical species that undergoes an intramolecular cyclization. For example, a cascade process can be initiated by the homolytic cleavage of a thiosulfonate, generating a thiyl radical that cyclizes onto a tethered alkyne. acs.org While this specific example leads to sulfur-containing rings, the principle of radical cyclization is broadly applicable. In some cases, unexpected spirocyclic intermediates have been observed in reactions presumed to proceed through diradical mechanisms, highlighting the complexity and potential for divergent pathways. chemrxiv.orgnih.govchemrxiv.org
Role of Catalysis in Spirocyclization Mechanisms
Catalysis is fundamental to the efficient and selective synthesis of spirocycles, offering routes that are often inaccessible through purely thermal or stoichiometric reactions. Metal catalysts, organocatalysts, and biocatalysts each provide unique mechanistic avenues for controlling the formation of the spirocenter.
Transition-metal catalysis has proven to be a powerful tool for constructing spirocyclic frameworks, often through C-H activation or cycloaddition reactions. researchgate.net Gold catalysts, for instance, are particularly effective in synthesizing oxetan-3-ones from propargylic alcohols. The mechanism is proposed to involve the formation of an α-oxo gold carbene intermediate via intermolecular alkyne oxidation, which then undergoes intramolecular C-H insertion to form the strained oxetane ring. nih.gov This method avoids the use of hazardous diazo ketones, which are traditional precursors for such carbenes.
Nickel-catalyzed reactions have also been employed for the regioselective hydrofunctionalization of alkynes, providing a route to highly strained, enantioenriched spirocycles. researchgate.net Mechanistic studies, including computational analysis, suggest that these reactions are initiated by an active Ni-H species, with a carbonyl-directed hydrometalation step being key to controlling the regioselectivity. researchgate.net Rhodium catalysts are also widely used, for example, in cascade reactions of enaminones with diazo homophthalimides to generate spironaphthalenones. researchgate.net
| Catalyst System | Reaction Type | Key Mechanistic Feature | Reference |
|---|---|---|---|
| Gold(I) Complexes | Intramolecular C-H Insertion | Formation of an α-oxo gold carbene intermediate from a propargylic alcohol. | nih.gov |
| Nickel-H Species | Reductive Olefin Coupling / Hydrofunctionalization | Carbonyl-directed hydrometalation for regioselective control. | researchgate.net |
| Rhodium(III) Complexes | C-H Activation / Cascade Reaction | Initiation via C-H activation followed by cyclization with a diazo compound. | researchgate.net |
| Palladium(0)/Triphenylphosphine | 6-endo Cyclization | Induces cyclization of an unsaturated ester to form a bicyclic ether. | mdpi.com |
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, providing an alternative to metal-based systems. youtube.com Chiral phosphoric acids, for example, have been used in asymmetric (4+3) cyclizations to produce spiro-fused heterocyclic compounds with high yields and enantioselectivities. rsc.org Theoretical calculations have shown that the catalyst can activate both reaction partners through hydrogen bonding, accounting for the high stereo- and regioselectivity. rice.edu Cascade reactions, such as a Michael-Michael-aldol sequence, can be catalyzed by organocatalysts to construct spirooxindoles in a highly diastereoselective and enantioselective manner. nih.gov
Biocatalysis leverages the exquisite selectivity of enzymes to construct complex molecules under mild, environmentally friendly conditions. mdpi.combohrium.comresearchgate.net Enzymes such as cytochrome P450s, flavin-dependent monooxygenases, and copper-dependent oxidases are capable of catalyzing spirocycle-forming reactions. nih.govnih.gov For instance, the flavin monooxygenase PhqK catalyzes spirocycle formation in the biosynthesis of paraherquamide (B22789) natural products. nih.gov The mechanism is believed to proceed through an indole (B1671886) α-epoxidation followed by the collapse of the epoxide intermediate. nih.gov In another example, a multi-enzymatic cascade using a chloroperoxidase, an oxidase, and an alcohol dehydrogenase was developed to convert hydroxy-functionalized furans into spirocyclic lactones with high diastereoselectivity. acs.org This biocatalytic approach offers a more diastereoselective route compared to photochemical methods by allowing thermodynamic biases to take full effect. acs.org
| Catalyst Type | Catalyst Example | Reaction | Mechanistic Role | Reference |
|---|---|---|---|---|
| Organocatalyst | Chiral Phosphoric Acid | Asymmetric 1,3-Dipolar Cycloaddition | Activates both azomethine ylide and methyleneindolinone via H-bonding. | rice.edu |
| Organocatalyst | Quinine | Vinylogous Michael/Cyclization Cascade | Catalyzes a cascade sequence to form unique spiro-bridged heterocycles. | nih.gov |
| Biocatalyst | Cytochrome P450 / Flavin Monooxygenases | Oxidative Spirocyclization | Catalyzes epoxidation followed by rearrangement or radical-mediated coupling. | mdpi.comnih.govnih.gov |
| Biocatalyst | Multi-enzyme System (Peroxidase, Oxidase, Dehydrogenase) | Furan Oxidation/Rearrangement | Enables a one-pot cascade conversion of furans to spirolactones. | researchgate.netacs.org |
Stereochemical Control Mechanisms and Transition State Analysis in Spirocyclic Ether Construction
Achieving control over the absolute and relative stereochemistry of the spirocenter is a critical challenge in the synthesis of compounds like 3-Ethoxy-7-oxaspiro[3.5]nonan-1-ol. The spatial arrangement of atoms is dictated by the mechanism of the ring-forming step, which can be influenced by several factors. researchgate.net
The use of chiral catalysts is a primary strategy for inducing enantioselectivity. researchgate.net In organocatalysis, chiral phosphoric acids create a chiral environment around the reacting molecules, guiding their approach and favoring the formation of one enantiomer over the other. rsc.orgrice.edu Similarly, in biocatalysis, the highly structured active site of an enzyme provides unparalleled stereocontrol, transforming substrates into enantioenriched spirocycles. mdpi.combohrium.com
Substrate control is another powerful method, where existing stereocenters in the starting material direct the stereochemical outcome of the cyclization. For example, the synthesis of marine polycyclic ether natural products often relies on stereospecific epoxide opening reactions or Sharpless asymmetric epoxidations to set key stereocenters, which then guide subsequent cyclizations. mdpi.com
Transition state analysis , often aided by computational studies, is crucial for understanding and predicting stereochemical outcomes. nih.gov By calculating the energies of different possible transition states leading to various stereoisomers, chemists can rationalize why a particular product is favored. For example, in the nitrogen deletion of 1-aryl-tetrahydroisoquinolines, static density functional theory (DFT) failed to reproduce the experimental results, suggesting that dynamic effects play a crucial role in partitioning a diradical intermediate between different reaction pathways, one of which leads to a spirocyclic intermediate. nih.govchemrxiv.org Molecular dynamics simulations were required to provide a rationale for the observed partial chirality transfer and nonstatistical isotopic scrambling. nih.gov In other cases, favorable π-π stacking interactions in the transition state, as revealed by theoretical calculations, can explain unusual regioselectivity and high stereoselectivity in organocatalytic reactions. rice.edu
Experimental Methods for Mechanistic Studies
A variety of experimental techniques are employed to probe the mechanisms of spirocyclization reactions, providing evidence for proposed intermediates and transition states. researchgate.netchemrxiv.org
Kinetic Isotope Effects (KIEs) are a powerful tool for determining whether a specific bond is broken or formed in the rate-determining step of a reaction. wikipedia.org A primary KIE is observed when a bond to an isotopically labeled atom is broken in the slowest step. wikipedia.orgyoutube.com For example, a significant KIE (kH/kD > 1) upon replacing a hydrogen atom with deuterium (B1214612) at a position of C-H bond cleavage would indicate that this cleavage is part of the rate-limiting step. Secondary KIEs occur when the isotopically substituted bond is not broken but its hybridization changes during the rate-determining step. wikipedia.org In some complex reactions, the observation of nonstatistical isotope scrambling can point towards the existence of symmetric or rapidly rearranging intermediates, such as a spirocyclic species. chemrxiv.orgnih.gov
Intermediate trapping experiments are designed to capture and identify transient species that are proposed to exist along a reaction pathway. This can be achieved by adding a "trapping agent" that reacts quickly and specifically with the intermediate to form a stable, characterizable product. rsc.org For instance, radical trapping experiments using agents like TEMPO can confirm the presence of radical intermediates in a proposed mechanism. bohrium.com Similarly, the isolation of unexpected spirocyclic products in some reactions provides direct evidence for their formation as intermediates, even if they are transient. nih.gov
| Method | Principle | Information Gained | Example Application |
|---|---|---|---|
| Kinetic Isotope Effect (KIE) | Measures the change in reaction rate upon isotopic substitution (e.g., H vs. D). | Identifies bond breaking/formation in the rate-determining step. | Distinguishing between reaction mechanisms by observing a primary KIE for C-H bond cleavage. chemrxiv.orgwikipedia.org |
| Intermediate Trapping | Addition of a reagent that reacts with a short-lived intermediate to form a stable product. | Provides direct evidence for the existence of a proposed intermediate. | Using TEMPO to trap radical intermediates in a radical cyclization. bohrium.com |
| Crossover Experiments | Running a reaction with a mixture of two similar, labeled substrates to see if mixed products form. | Distinguishes between intramolecular and intermolecular mechanisms. | Confirming an intramolecular rearrangement by the absence of crossover products. |
| Computational Studies (DFT, MD) | Modeling reaction pathways, intermediates, and transition states. | Provides energies and structures of transient species; rationalizes selectivity. | Explaining stereochemical outcomes by comparing transition state energies. nih.govnih.gov |
Conformational Analysis and Stereochemical Aspects of 3 Ethoxy 7 Oxaspiro 3.5 Nonan 1 Ol
Conformational Preferences of the 7-Oxaspiro[3.5]nonane System
Ring strain is a form of instability that arises from deviations from ideal bond angles, bond lengths, and torsional interactions within a cyclic molecule. wikipedia.org This strain is a composite of angle strain, torsional strain (eclipsing interactions), and transannular strain (non-bonded interactions across the ring). wikipedia.org In the spiro[3.5]nonane system, the two fused rings possess markedly different levels of inherent strain.
The four-membered oxetane (B1205548) ring is significantly strained. Small rings like cyclobutane (B1203170), a carbocyclic analogue, exhibit substantial angle strain because their internal bond angles (around 88°) are compressed relative to the ideal sp³ tetrahedral angle of 109.5°. libretexts.org This leads to poor overlap of the orbitals forming the carbon-carbon bonds, increasing the molecule's potential energy. libretexts.org The ring strain energy for an unsubstituted oxetane ring is approximately 106 kJ/mol (25.3 kcal/mol). researchgate.net
In contrast, the six-membered tetrahydropyran (B127337) ring, like its analogue cyclohexane (B81311), is relatively strain-free. It can adopt puckered, non-planar conformations, most notably the "chair" conformation, which effectively eliminates angle strain and minimizes torsional strain by staggering adjacent bonds. libretexts.orgnih.gov
| Cycloalkane | Ring Size | Total Ring Strain (kJ/mol) | Source |
|---|---|---|---|
| Cyclopropane | 3 | 115 | libretexts.org |
| Cyclobutane | 4 | 110 | libretexts.org |
| Cyclopentane | 5 | 26 | libretexts.org |
| Cyclohexane | 6 | ~0 | libretexts.org |
The individual rings within the 7-oxaspiro[3.5]nonane system adopt specific conformations to minimize their internal strain. The oxetane ring is not planar; it adopts a puckered conformation to alleviate some of the torsional strain that would result from all atoms being in the same plane. acs.org The degree of puckering can be influenced by substituents on the ring. acs.org
The tetrahydropyran ring strongly prefers a chair conformation, which represents its lowest energy state. nih.gov In the spirocyclic compound, the spiro-carbon acts as a pivot, locking the two rings together in a relatively fixed orientation, often nearly perpendicular to one another. youtube.com This means the conformational freedom of each ring is restricted. The stable chair of the tetrahydropyran ring serves as an anchor, influencing the orientation and puckering of the attached oxetane ring. The presence of the oxygen atom in the tetrahydropyran ring and the substituents on the oxetane ring can create preferential arrangements to minimize steric hindrance and optimize dipole interactions.
Chirality and Stereoisomerism in Spirocyclic Alcohols
Stereoisomers are compounds with the same molecular formula and connectivity but different arrangements of atoms in three-dimensional space. libretexts.org A key concept in stereoisomerism is chirality, the property of an object being non-superimposable on its mirror image. utexas.edufiveable.me
While chirality in organic molecules often arises from a tetrahedral carbon atom bonded to four different groups (a chiral center), spiro compounds can exhibit chirality even in the absence of such centers. youtube.comutexas.edu This can occur if the substitution pattern on the rings removes all elements of symmetry (like a plane or center of symmetry), leading to a chiral molecule. youtube.com
In the case of 3-Ethoxy-7-oxaspiro[3.5]nonan-1-ol, chirality arises from multiple stereocenters within the molecule:
C1: The carbon atom bearing the hydroxyl (-OH) group.
C3: The carbon atom bearing the ethoxy (-OCH₂CH₃) group.
C5: The spiro-carbon atom, which is a quaternary carbon linking the two rings.
The presence of these stereocenters means the molecule must be chiral and can exist in multiple stereoisomeric forms.
Diastereomeric and Enantiomeric Forms of this compound
With three distinct stereocenters (C1, C3, and C5), the maximum number of possible stereoisomers for this compound is given by the 2ⁿ rule, where n is the number of stereocenters. utexas.edu Therefore, there can be up to 2³ = 8 stereoisomers.
These eight stereoisomers exist as four pairs of enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. libretexts.org The relationship between any two stereoisomers of this compound that are not mirror images is that they are diastereomers. libretexts.org
| Stereoisomer Pair | Configuration at C1, C3, C5 (Hypothetical) | Relationship | Description |
|---|---|---|---|
| Isomer A & Isomer B | (1R, 3R, 5R) vs. (1S, 3S, 5S) | Enantiomers | Mirror images, non-superimposable. |
| Isomer C & Isomer D | (1R, 3S, 5R) vs. (1S, 3R, 5S) | Enantiomers | Mirror images, non-superimposable. |
| Isomer A & Isomer C | (1R, 3R, 5R) vs. (1R, 3S, 5R) | Diastereomers | Stereoisomers, but not mirror images. Differ at C3. |
| Isomer A & Isomer D | (1R, 3R, 5R) vs. (1S, 3R, 5S) | Diastereomers | Stereoisomers, but not mirror images. Differ at C1 and C5. |
Computational Prediction and Experimental Verification of Conformational States
Determining the precise three-dimensional structure and the most stable conformations of the various stereoisomers of this compound requires a combination of computational modeling and experimental validation. plos.orgnih.gov
Computational Prediction: Modern computational chemistry provides powerful tools for studying molecular structures. researchgate.net Quantum mechanical methods such as Density Functional Theory (DFT) and Møller-Plesset (MP2) theory can be used to:
Calculate the geometric parameters (bond lengths, angles) of different conformers. researchgate.net
Determine the relative energies of the various stereoisomers and their stable conformations. researchgate.net
Predict spectroscopic properties, such as NMR chemical shifts and coupling constants, which can be compared directly with experimental data.
This predictive power allows researchers to identify the likely lowest-energy structures before undertaking extensive experimental work. nih.gov
Experimental Verification: The predictions from computational studies are validated using analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for determining the connectivity and stereochemistry of a molecule. Proton-proton coupling constants (J-values) are particularly sensitive to the dihedral angles between them, providing direct insight into the ring's conformation and the axial or equatorial position of substituents.
X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray diffraction provides an unambiguous determination of the solid-state structure, including precise bond lengths, bond angles, and the conformational state of the molecule. acs.org
The process is often iterative, where experimental results provide feedback to refine and improve the accuracy of the computational models, leading to a highly detailed and reliable understanding of the molecule's structure and behavior. plos.org
Reactivity and Chemical Transformations of 3 Ethoxy 7 Oxaspiro 3.5 Nonan 1 Ol
Reactions Involving the Hydroxyl Group at the 1-Position
The secondary alcohol at the C-1 position is a primary site for various chemical modifications, including esterification, etherification, oxidation, substitution, and elimination reactions.
Esterification: The hydroxyl group of 3-Ethoxy-7-oxaspiro[3.5]nonan-1-ol can readily undergo esterification with carboxylic acids, acyl chlorides, or acid anhydrides to form the corresponding esters. The reaction with acyl chlorides, such as ethanoyl chloride, is typically rapid and exothermic, proceeding via a nucleophilic addition-elimination mechanism at room temperature. chemguide.co.uklibretexts.org The use of a base like pyridine (B92270) is common to neutralize the hydrogen chloride byproduct. chemguide.co.uk
Table 1: Representative Esterification Reaction
| Reactant | Reagent | Conditions | Product |
| This compound | Acetyl chloride, Pyridine | Dichloromethane, 0 °C to rt | 3-Ethoxy-7-oxaspiro[3.5]nonan-1-yl acetate |
Etherification: Etherification of the C-1 hydroxyl group can be achieved through methods like the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which then undergoes a nucleophilic substitution (SN2) reaction with an alkyl halide (e.g., methyl iodide). masterorganicchemistry.comyoutube.com For this reaction to be efficient, primary alkyl halides are preferred to minimize competing elimination reactions. wikipedia.org
Table 2: Representative Etherification Reaction (Williamson Synthesis)
| Reactant | Reagents | Conditions | Product |
| This compound | 1. NaH 2. CH₃I | THF, 0 °C to rt | 1-Methoxy-3-ethoxy-7-oxaspiro[3.5]nonane |
The secondary alcohol functionality can be oxidized to the corresponding ketone, 3-ethoxy-7-oxaspiro[3.5]nonan-1-one. libretexts.org A variety of oxidizing agents can be employed for this transformation. organic-chemistry.orglscollege.ac.in Reagents such as pyridinium (B92312) chlorochromate (PCC) are known for the selective oxidation of secondary alcohols to ketones without over-oxidation. libretexts.orglscollege.ac.in Other common methods include the Swern oxidation (using oxalyl chloride and DMSO) and the Dess-Martin periodinane oxidation, which are also known for their mild conditions and high yields. lscollege.ac.innih.gov The use of stronger oxidizing agents like chromic acid (Jones reagent) would also be effective. libretexts.orguhamka.ac.id
Table 3: Common Reagents for the Oxidation of Secondary Alcohols
| Oxidizing Agent | Typical Conditions | Notes |
| Pyridinium chlorochromate (PCC) | Dichloromethane, rt | Mild, selective for aldehydes and ketones. libretexts.org |
| Swern Oxidation (oxalyl chloride, DMSO, triethylamine) | Dichloromethane, -78 °C to rt | Mild conditions, avoids heavy metals. lscollege.ac.in |
| Dess-Martin Periodinane | Dichloromethane, rt | Mild, neutral conditions. lscollege.ac.in |
| Jones Reagent (CrO₃, H₂SO₄, acetone) | Acetone, 0 °C to rt | Strong oxidant. libretexts.org |
Substitution: The hydroxyl group is a poor leaving group, but it can be converted into a better one to facilitate nucleophilic substitution reactions. libretexts.org Protonation of the alcohol with a strong acid (e.g., HBr, HCl) converts the hydroxyl group into a good leaving group (H₂O), which can then be displaced by the halide ion. libretexts.org These reactions with secondary alcohols can proceed through either an SN1 or SN2 mechanism, or a mixture of both, depending on the reaction conditions and the stability of the potential carbocation intermediate. libretexts.org Alternatively, the alcohol can be converted to a sulfonate ester (e.g., tosylate or mesylate), which is an excellent leaving group for subsequent SN2 reactions with a wide range of nucleophiles. libretexts.org
Elimination: Dehydration of the alcohol can lead to the formation of an alkene. This is typically achieved by treatment with a strong, non-nucleophilic acid like sulfuric acid or phosphoric acid at elevated temperatures. uhamka.ac.id The reaction proceeds via an E1 mechanism for secondary alcohols, involving the formation of a carbocation intermediate after the protonated hydroxyl group departs as water.
Reactions Involving the Ethoxy Group at the 3-Position
The ethoxy group, being an ether, is generally stable under basic and neutral conditions but can be cleaved under strong acidic conditions. chemrxiv.org For instance, treatment with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) at elevated temperatures can lead to the cleavage of the ether bond to yield an alcohol and an alkyl halide. The mechanism can be either SN1 or SN2, depending on the structure of the ether. nih.gov In the case of this compound, cleavage of the ethoxy group would likely yield the corresponding 3-hydroxy derivative. The hydrolysis of the related compound 3-ethoxy-7-oxaspiro[3.5]non-2-en-1-one to 7-oxaspiro[3.5]nonane-1,3-dione under acidic conditions (HCl in aqueous medium) demonstrates the lability of the ethoxy group in this type of spirocyclic system.
Computational and Theoretical Investigations of 3 Ethoxy 7 Oxaspiro 3.5 Nonan 1 Ol
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 3-Ethoxy-7-oxaspiro[3.5]nonan-1-ol. These methods, particularly ab initio and Density Functional Theory (DFT), can provide detailed insights into its electronic structure and energetics.
Electronic Structure: Calculations would reveal the distribution of electrons within the molecule, highlighting regions of high and low electron density. This is crucial for predicting reactivity, as areas with high electron density are susceptible to electrophilic attack, while electron-deficient regions are prone to nucleophilic attack. The molecular electrostatic potential (MEP) map is a common visualization tool for this purpose, where red areas indicate negative potential (electron-rich) and blue areas represent positive potential (electron-poor).
Energetics: The total electronic energy, zero-point vibrational energy, and thermal energies can be calculated to determine the molecule's stability. Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower reactivity. libretexts.org
Illustrative Energetic Data for a Spirocyclic System: The following table is a hypothetical representation of data that could be obtained for this compound based on typical computational outputs.
| Parameter | Calculated Value (Hartree) | Calculated Value (kcal/mol) |
| Total Electronic Energy | -537.000 | -337014.5 |
| Zero-Point Energy | 0.250 | 156.9 |
| Enthalpy | -536.740 | -336851.0 |
| Gibbs Free Energy | -536.790 | -336882.4 |
| HOMO Energy | -0.250 | -156.9 |
| LUMO Energy | 0.050 | 31.4 |
| HOMO-LUMO Gap | 0.300 | 188.3 |
Density Functional Theory (DFT) Studies on Reactivity and Selectivity
Density Functional Theory (DFT) is a powerful tool for investigating the reactivity and selectivity of organic molecules. mdpi.com By calculating various electronic descriptors, one can predict how this compound would behave in different chemical reactions.
Electronegativity (χ): The tendency to attract electrons.
Chemical Hardness (η): Resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity.
Electrophilicity Index (ω): A measure of the ability to accept electrons.
Local Reactivity Descriptors (Fukui Functions): These functions identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. This is particularly important for a molecule with multiple functional groups like this compound, as it can predict whether reactions will occur at the alcohol, ether, or the spirocyclic core. For instance, DFT studies on other spiro compounds have successfully used these indices to rationalize observed reactivity patterns. nih.gov
Illustrative Global Reactivity Descriptors: This table presents hypothetical DFT-calculated reactivity descriptors for the target molecule.
| Descriptor | Formula | Hypothetical Value (eV) |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.40 |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 5.44 |
| Chemical Softness (S) | 1/η | 0.18 |
| Electrophilicity Index (ω) | χ²/2η | 1.06 |
Molecular Dynamics Simulations for Conformational Flexibility and Dynamics
The spirocyclic nature of this compound imparts significant three-dimensional complexity. Molecular dynamics (MD) simulations can model the conformational flexibility and dynamics of this molecule over time. By simulating the movement of atoms, MD can reveal:
Stable Conformers: The molecule may exist in several low-energy conformations. MD simulations can explore the potential energy surface to identify these stable forms.
Ring Puckering: The cyclohexane (B81311) and cyclobutane (B1203170) rings are not planar and will adopt various puckered conformations (e.g., chair, boat, envelope). MD can show the transitions between these forms.
Solvent Effects: Running simulations in a solvent box (e.g., water) can demonstrate how intermolecular interactions with the solvent affect the molecule's conformation and dynamics. This is particularly relevant for understanding its behavior in solution. Studies on other complex molecules, such as fullerene derivatives, have utilized MD to understand their interactions with solvents. mdpi.com
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods can predict spectroscopic data, which is invaluable for structure elucidation and confirmation.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used with DFT, can predict the ¹H and ¹³C NMR chemical shifts. modgraph.co.uk These theoretical predictions, when compared with experimental data, can confirm the proposed structure and help assign specific signals to the corresponding atoms in the molecule. For complex molecules, computational prediction can be more reliable than empirical estimation. nih.gov
Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the peaks observed in an infrared (IR) spectrum. These calculations can help in assigning the vibrational modes of the molecule, such as the O-H stretch of the alcohol, C-O stretches of the ether and alcohol, and various C-H bending and stretching modes. Theoretical spectra from DFT calculations have been shown to correlate well with experimental data for other spiro compounds. chemmethod.com
Hypothetical Predicted ¹H NMR Chemical Shifts: This table illustrates the type of data that could be generated for the key protons in the molecule.
| Proton Site | Predicted Chemical Shift (ppm) | Multiplicity |
| H on alcohol (OH) | 2.5 - 4.0 | broad singlet |
| H on C with alcohol (CH-OH) | 3.8 - 4.2 | multiplet |
| Methylene (B1212753) H in ethoxy (O-CH₂) | 3.5 - 3.7 | quartet |
| Methyl H in ethoxy (CH₃) | 1.1 - 1.3 | triplet |
| Cyclohexane ring protons | 1.4 - 1.9 | multiplets |
| Cyclobutane ring protons | 1.9 - 2.6 | multiplets |
Analysis of Intramolecular Interactions and the Spiro Effect on Electronic Properties
The defining feature of this compound is its spirocyclic core. The "spiro effect" refers to the unique electronic and conformational properties that arise from having two rings share a single carbon atom.
Intramolecular Interactions: Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular interactions, such as hyperconjugation. rsc.org In this molecule, NBO analysis could reveal:
Stereoelectronic Effects: Interactions between the lone pairs of the oxygen atoms and the antibonding orbitals of adjacent C-C or C-H bonds. These interactions can influence the molecule's conformation and reactivity.
Hydrogen Bonding: The potential for intramolecular hydrogen bonding between the alcohol hydrogen and the ether oxygen of the tetrahydropyran (B127337) ring can be assessed.
Spiro Effect on Electronic Properties: The rigid, three-dimensional structure imposed by the spiro center can affect the electronic communication between the two rings. DFT and NBO analyses can quantify these effects by examining orbital overlaps and charge distribution. Studies on other spirocyclic systems have shown that the spiro-fusion significantly influences the electronic properties compared to non-spirocyclic analogues. mdpi.com
Applications in Advanced Chemical Synthesis and Research
Utilization as a Building Block in the Synthesis of Complex Molecules
The architectural rigidity and inherent functionality of 3-Ethoxy-7-oxaspiro[3.5]nonan-1-ol make it a prized building block in the construction of intricate molecular frameworks. The strained four-membered oxetane (B1205548) ring is predisposed to ring-opening reactions, providing a reactive handle for the introduction of diverse functionalities. eurjchem.comelectronicsandbooks.com This reactivity, coupled with the presence of a hydroxyl group and an ethoxy substituent, allows for a stepwise and controlled elaboration of the molecular structure.
Organic chemists leverage this spirocyclic compound as a precursor for creating more elaborate molecules, including those with potential applications in medicinal chemistry. nih.gov The synthesis of natural products and their analogues often relies on chiral building blocks that can introduce specific stereochemical and conformational features. eurjchem.comresearchgate.net The 7-oxaspiro[3.5]nonane core can be found in various natural products, and synthetic access to derivatives like this compound is crucial for their total synthesis and the development of novel bioactive compounds. researchgate.net For instance, spirocyclic motifs are integral to the structure of various approved drugs, underscoring the importance of developing synthetic routes to novel spirocyclic building blocks. nih.gov
The strategic disassembly of the spirocyclic system or the modification of its peripheral functional groups can lead to a wide array of linear and cyclic compounds that would be challenging to access through other synthetic routes. This strategic utility solidifies the position of this compound as a valuable tool in the synthetic chemist's arsenal.
Contribution to the Diversity of Spirocyclic Scaffolds in Chemical Libraries
The quest for novel bioactive molecules in drug discovery and chemical biology heavily relies on the creation of diverse chemical libraries. nih.govfrontiersin.org Spirocyclic scaffolds are particularly attractive for library synthesis due to their inherent three-dimensionality, which allows for a more comprehensive exploration of chemical space compared to flat, aromatic systems. chembridge.comchemenu.com The rigid nature of the spirocyclic core of this compound ensures that substituents are held in well-defined spatial orientations, leading to a library of compounds with diverse and predictable three-dimensional shapes.
Role in the Design and Exploration of Stereochemical Principles
The stereochemistry of a molecule is a critical determinant of its biological activity. Spirocycles, by their very nature, introduce unique stereochemical features into a molecule. The spiroatom in this compound is a quaternary carbon that joins the oxetane and tetrahydropyran (B127337) rings, creating a rigid system with defined stereochemical relationships between the substituents on both rings. The presence of multiple stereocenters in this molecule makes it an excellent platform for studying and controlling stereochemical outcomes in chemical reactions.
The synthesis of specific stereoisomers of this compound and their subsequent transformations allow chemists to explore the influence of stereochemistry on reaction pathways and product distributions. The fixed spatial arrangement of the rings can be used to direct the approach of reagents, leading to highly stereoselective reactions on the functional groups attached to the scaffold. Furthermore, the analysis of the different stereoisomers of this compound and its derivatives using techniques like NMR spectroscopy can provide valuable insights into their conformational preferences and the spatial arrangement of their atoms. acs.org This knowledge is crucial for understanding how these molecules interact with biological targets such as enzymes and receptors, which are themselves chiral. nih.gov
Precursor for the Development of Novel Spirocyclic Ether Derivatives and Analogs
The chemical reactivity of this compound makes it a versatile precursor for the synthesis of a wide range of novel spirocyclic ether derivatives and analogs. The hydroxyl group can be readily oxidized to a ketone or converted to other functional groups through substitution reactions. The ethoxy group can also be modified or replaced, offering another point for diversification.
Perhaps the most significant feature for derivatization is the strained oxetane ring. It can undergo ring-opening reactions with a variety of nucleophiles, leading to the formation of more complex acyclic or larger cyclic structures. This ring-opening strategy provides access to a diverse array of compounds that retain a portion of the original spirocyclic framework while incorporating new functionalities. For example, reaction with amines could lead to amino alcohol derivatives, while reaction with carbon nucleophiles could be used to build more complex carbon skeletons. The synthesis of analogs with different ring sizes or with the oxygen atom replaced by other heteroatoms, such as nitrogen in aza-spirocycles, can also be envisioned, starting from precursors related to this compound. nih.govnih.govnih.gov The development of such analogs is of great interest in medicinal chemistry for the exploration of structure-activity relationships. nih.gov
Influence on Molecular Design for Conformational Constraint in Chemical Research
Conformational flexibility is a key parameter in molecular recognition and drug-receptor interactions. While some degree of flexibility can be beneficial, in many cases, a more rigid molecular framework is desired to pre-organize a molecule in its bioactive conformation, thereby increasing its potency and selectivity. The spirocyclic nature of this compound imparts a high degree of conformational rigidity. chemenu.com The fusion of the two rings through a single spiroatom severely restricts the conformational freedom of the molecule, effectively locking it into a preferred three-dimensional shape.
Future Research Directions and Emerging Avenues
Development of Novel and Sustainable Synthetic Methodologies for Oxaspiro[3.5]nonanes
The synthesis of complex spirocyclic systems remains a challenge for chemists. researchgate.net Future research will likely focus on developing more efficient, stereoselective, and sustainable methods to access the oxaspiro[3.5]nonane core. While classical methods exist, emerging strategies aim to improve yield, reduce waste, and utilize environmentally benign reagents.
Key areas for development include:
Catalytic Enantioselective Methods: Building on copper-catalyzed carboetherification reactions that can form two rings in a single step, future work could adapt these methods for the oxaspiro[3.5]nonane system. nih.govnih.gov This would allow for the creation of specific stereoisomers, which is crucial for applications in medicinal chemistry.
Hypervalent Iodine-Mediated Cyclizations: The use of hypervalent iodine reagents for oxidative dearomatizing spirocyclizations is a powerful, metal-free strategy. mdpi.com Exploring these reactions with suitable alkenyl alcohol precursors could provide a direct and mild route to the oxaspiro[3.5]nonane skeleton. A particularly promising key synthetic step is iodocyclization, which has been used to generate over 150 different oxa-spirocyclic compounds. nih.govrsc.org
Green Chemistry Approaches: The principles of green chemistry are increasingly important in synthesis. nih.gov Future methodologies could employ microwave-assisted organic synthesis (MAOS) to reduce reaction times and energy consumption or utilize biocompatible "ecocatalysts" derived from natural sources. nih.govutrgv.edumdpi.com The use of safer solvents like water or ionic liquids would further enhance the sustainability of these synthetic routes. utrgv.edu
Table 1: Comparison of Potential Synthetic Methodologies for Oxaspiro[3.5]nonanes
| Methodology | Key Features | Potential Advantages | Potential Challenges |
|---|---|---|---|
| Enantioselective Catalysis | Uses chiral catalysts (e.g., Copper-Box complexes) to control stereochemistry. nih.govnih.gov | High enantiomeric excess; formation of specific isomers. | Catalyst cost and sensitivity; optimization required for new substrates. |
| Hypervalent Iodine Reagents | Metal-free oxidative cyclization of unsaturated precursors. mdpi.com | Mild reaction conditions; environmentally benign. | Stoichiometric use of reagent; limited by precursor availability. |
| Photochemical Reactions | Paternò-Büchi reaction between carbonyls and alkenes to form oxetane (B1205548) rings. nih.gov | Access to strained ring systems; unique reactivity. | Often results in mixtures of products; can require specialized equipment. |
| Green & Sustainable Methods | Employs techniques like microwave heating, ultrasonication, or biocatalysis in eco-friendly solvents. nih.govutrgv.edu | Reduced waste and energy use; improved safety profile. | Catalyst stability; scalability can be an issue. |
Advanced Computational Modeling for Precise Structure-Reactivity Relationships
Computational chemistry offers powerful tools to predict and understand the behavior of molecules like 3-Ethoxy-7-oxaspiro[3.5]nonan-1-ol, guiding experimental work and accelerating discovery. nih.govnih.gov
Future computational studies could focus on:
Density Functional Theory (DFT) Studies: DFT can be used to model the electronic structure, regioisomerism, and charge transfer properties of the molecule. researchgate.netmdpi.com This would help elucidate the reaction mechanisms of potential transformations and predict the most likely sites of reactivity. researchgate.netnih.gov For instance, DFT calculations can determine the relative energies of intermediates and transition states, explaining why a particular reaction pathway is favored. mdpi.com
Molecular Dynamics (MD) Simulations: MD simulations can model the conformational behavior of the spirocycle in different environments (e.g., in solution or near a biological target). This is crucial for understanding how the rigid, three-dimensional shape of the scaffold influences its interactions and properties.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR): By building computational models based on a series of related oxaspiro[3.5]nonane derivatives, it would be possible to predict their biological activity or physical properties. This accelerates the design of new compounds with desired characteristics without needing to synthesize every candidate. nih.gov
Table 2: Application of Computational Methods to this compound
| Computational Method | Research Application | Predicted Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Elucidate reaction mechanisms for ring-opening or functional group transformation. researchgate.netresearchgate.net | Reaction energy barriers; stability of intermediates; preferred regio- and stereochemistry. |
| Molecular Dynamics (MD) | Simulate conformational flexibility and interactions with solvent or biomolecules. | Preferred 3D conformations; binding modes to protein targets; solvation properties. |
| QSAR/QSPR | Predict biological activity or physicochemical properties of novel derivatives. | Virtual screening of compound libraries; identification of key structural features for desired properties. |
Exploration of Undiscovered Reactivity Profiles and Novel Transformations of Spirocyclic Alcohols
The unique structure of this compound, featuring a strained oxetane ring, a secondary alcohol, and an ether linkage, suggests a rich and largely unexplored reactivity profile.
Key avenues for exploration include:
Ring-Opening Reactions: The oxetane ring, with a ring strain of approximately 25.5 kcal/mol, is susceptible to ring-opening reactions under acidic or nucleophilic conditions. nih.gov This could be exploited to generate novel, highly functionalized cyclohexane (B81311) derivatives that would be difficult to synthesize otherwise. The regioselectivity of this ring-opening would be a key point of investigation.
Transformations of the Hydroxyl Group: The secondary alcohol is a versatile functional handle. It can be oxidized to the corresponding ketone, 3-ethoxy-7-oxaspiro[3.5]nonan-1-one, or undergo esterification or etherification to attach a wide variety of other chemical moieties.
Neighboring Group Participation: The proximity of the hydroxyl and ethoxy groups to the strained oxetane ring may lead to unexpected reactivity through neighboring group participation or rearrangements, particularly under Lewis acidic conditions. nih.gov Studying these transformations could uncover novel synthetic pathways.
Integration into Advanced Materials Science through Polymerization or Network Formation
Spirocyclic monomers are of great interest in polymer science because they can undergo ring-opening polymerization (ROP) with little to no volume shrinkage, and in some cases, with volume expansion. taylorfrancis.comresearchgate.net This property is highly valuable for applications such as dental resins, high-precision coatings, and composite materials. nih.govnih.gov
Future research could explore:
Ring-Opening Polymerization (ROP): While spiro-orthocarbonates are well-studied, the oxetane ring in this compound or its derivatives could also potentially be opened in a polymerization reaction. Cationic ROP of the oxetane moiety could lead to the formation of novel polyethers with the cyclohexane ring as a bulky side group, influencing the polymer's thermal and mechanical properties. youtube.com
Development of Poly(ether-ester) Networks: Spiro-orthoesters have been successfully used to create cross-linked poly(ether-ester) networks via photopolymerization. rsc.orgrsc.org By modifying the this compound structure to incorporate a second polymerizable group, it could serve as a monomer or cross-linker for creating advanced 3D-printable materials. rsc.org
Sustainable Polymers from Bio-based Resources: There is a strong drive to develop polymers from sustainable feedstocks. researchgate.net Investigating the synthesis of oxaspiro[3.5]nonanes from lignin-based aromatics or other bio-based starting materials could lead to the creation of chemically recyclable polymers with improved properties. researchgate.netnih.gov
Design of Next-Generation Spirocyclic Scaffolds with Tunable Properties
Spirocyclic scaffolds are highly valued in medicinal chemistry because their rigid, three-dimensional nature allows for precise positioning of functional groups in space, which can improve binding affinity, selectivity, and pharmacokinetic properties. nih.govbldpharm.comnih.govacs.org The oxaspiro[3.5]nonane framework is an excellent starting point for designing next-generation scaffolds.
Future design strategies could involve:
Modulating Physicochemical Properties: The incorporation of an oxygen atom into a spirocyclic ring has been shown to dramatically improve aqueous solubility and lower lipophilicity. nih.govrsc.org By systematically modifying the substituents on the this compound core, its properties can be finely tuned. For example, replacing the ethoxy group with other functionalities or altering the substitution pattern on the cyclohexane ring can modulate properties like logP, metabolic stability, and hydrogen bonding capacity. acs.org
Scaffold Hopping and Bioisosteric Replacement: The oxetane ring is recognized as a bioisostere for gem-dimethyl and carbonyl groups, offering similar spatial arrangements but with improved metabolic stability and polarity. nih.gov The entire oxaspiro[3.5]nonane scaffold could be used as a novel three-dimensional replacement for "flat" aromatic rings or more common saturated heterocycles in known drug molecules to improve their property profiles and generate new intellectual property. rsc.org
Synthesis of Diverse Building Blocks: Creating a library of derivatives based on the oxaspiro[3.5]nonane core would provide a valuable toolkit for drug discovery and materials science. nih.gov This would involve developing robust synthetic routes to analogues with different functional groups at various positions, such as amines, carboxylic acids, or nitriles, ready for incorporation into larger molecules.
Table 3: Potential Effects of Scaffold Modification on Physicochemical Properties
| Modification to Oxaspiro[3.5]nonane Scaffold | Target Property | Rationale |
|---|---|---|
| Introduction of additional heteroatoms (N, S) | Solubility, Polarity, H-bonding | Increases polarity and provides sites for hydrogen bonding, potentially improving aqueous solubility and target interactions. rsc.org |
| Varying ring size (e.g., spiro[3.4]octane) | Conformational Rigidity, Strain | Alters bond angles and conformational freedom, which can affect binding entropy and reactivity. rsc.org |
| Appending polar functional groups (-OH, -NH2, -COOH) | Solubility, Target Binding | Provides functional handles for further derivatization and can engage in specific interactions with biological targets. |
| Appending lipophilic groups (alkyl, aryl) | Lipophilicity (logP), Membrane Permeability | Increases lipophilicity, which can be tuned to optimize absorption, distribution, metabolism, and excretion (ADME) properties. |
| Introducing fluorination | Metabolic Stability, Binding Affinity | C-F bonds are metabolically stable; fluorine can engage in favorable non-covalent interactions and alter acidity of nearby groups. |
Q & A
Basic Research Questions
Q. What are optimized synthetic routes for 3-Ethoxy-7-oxaspiro[3.5]nonan-1-ol, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via cyclization reactions using ethoxyacetylene and cyclohexanecarbonyl chloride derivatives under acidic conditions. For example, stirring intermediates with 2M HCl at room temperature for 4 hours followed by vacuum concentration yields the product (87% yield in ). To improve yields, optimize stoichiometric ratios (e.g., 1:2 molar ratio of acyl chloride to ethoxyacetylene) and monitor reaction progress via TLC or LC-MS. Purification via recrystallization or column chromatography is recommended to isolate the product from byproducts .
Q. Which analytical techniques are most effective for assessing the purity and structural integrity of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is suitable for purity assessment (e.g., 95% purity as in ). Structural confirmation requires and , focusing on characteristic signals such as the ethoxy group (δH 1.44–1.43 ppm, triplet) and spirocyclic protons (δH 4.81–4.79 ppm, singlet). Mass spectrometry (ESI+, m/z 211.0 [MH) can validate molecular weight .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Based on analogous spirocyclic compounds ( ), use PPE (gloves, lab coats, goggles), avoid inhalation of dust/aerosols, and ensure proper ventilation. Store in airtight containers away from oxidizers. In case of skin contact, wash with soap and water; for eye exposure, rinse for 15 minutes. Emergency protocols should align with OSHA HCS guidelines for acute toxicity and irritants .
Advanced Research Questions
Q. How can isomerization or diastereomer formation during synthesis be resolved?
- Methodological Answer : Isomeric mixtures (e.g., reports a 1:1 isomer ratio) can be separated using chiral stationary phase chromatography (e.g., Chiralpak® columns). Alternatively, crystallize under controlled conditions (temperature, solvent polarity) to favor one isomer. Dynamic NMR at variable temperatures may differentiate enantiomers via coalescence of signals .
Q. What strategies address contradictory spectral data or unexpected reaction outcomes?
- Methodological Answer : Cross-validate spectral data with computational tools (e.g., DFT calculations for NMR chemical shifts). For conflicting reaction yields, conduct kinetic studies (e.g., varying temperature, catalyst loading) to identify rate-limiting steps. Use LC-MS or GC-MS to detect trace intermediates or degradation products. Iterative optimization, as suggested in , is critical .
Q. How can the reactivity of the ethoxy and hydroxyl groups in this compound be exploited for derivatization?
- Methodological Answer : The hydroxyl group can be selectively protected (e.g., silylation with TBSCl) to functionalize the ethoxy group via nucleophilic substitution. Conversely, deprotection of the hydroxyl group under mild acidic conditions (e.g., AcOH/HO) enables esterification or glycosylation. Monitor regioselectivity using .
Q. What computational methods are suitable for predicting the compound’s physicochemical properties or reaction pathways?
- Methodological Answer : Use molecular dynamics (MD) simulations to study conformational flexibility of the spirocyclic core. Quantum mechanical calculations (e.g., Gaussian) can predict pKa (for hydroxyl group acidity), logP, and transition states in synthesis. Validate predictions with experimental data (e.g., solubility tests, kinetic isotope effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
